molecular formula C15H16N2O2 B407735 3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline

3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline

Cat. No.: B407735
M. Wt: 256.3g/mol
InChI Key: SJUSWTVGSJPELZ-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of two methyl groups at the 3 and 4 positions of the benzene ring, and a nitrobenzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline typically involves a multi-step process. One common method is the nitration of 3,4-dimethylaniline followed by a nucleophilic substitution reaction. The nitration step introduces the nitro group to the benzene ring, and the substitution reaction attaches the nitrobenzyl group to the nitrogen atom of the aniline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline depends on its chemical structure and the specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(4-nitrobenzyl)aniline: Similar structure with a methoxy group instead of methyl groups.

    4-Aminobenzyl alcohol: Contains an amino group and a benzyl alcohol group.

    N-(4-nitrobenzyl)aniline: Lacks the methyl groups on the benzene ring.

Uniqueness

3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline is unique due to the presence of both methyl groups and a nitrobenzyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect the compound’s interactions with other molecules and its overall properties .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.3g/mol

IUPAC Name

3,4-dimethyl-N-[(4-nitrophenyl)methyl]aniline

InChI

InChI=1S/C15H16N2O2/c1-11-3-6-14(9-12(11)2)16-10-13-4-7-15(8-5-13)17(18)19/h3-9,16H,10H2,1-2H3

InChI Key

SJUSWTVGSJPELZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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